[(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-[(4-pyridin-4-ylpiperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone
Description
[(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-[(4-pyridin-4-ylpiperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone is a complex organic compound that features a morpholine ring, a pyridine ring, and an imidazo[2,1-b][1,3]thiazole ring.
Properties
IUPAC Name |
[(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-[(4-pyridin-4-ylpiperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2S/c1-16-13-27(14-17(2)30-16)21(29)20-19(28-11-12-31-22(28)24-20)15-25-7-9-26(10-8-25)18-3-5-23-6-4-18/h3-6,11-12,16-17H,7-10,13-15H2,1-2H3/t16-,17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLJFAKWSXXWBD-CALCHBBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(N3C=CSC3=N2)CN4CCN(CC4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)C2=C(N3C=CSC3=N2)CN4CCN(CC4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-[(4-pyridin-4-ylpiperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
[(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-[(4-pyridin-4-ylpiperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as an intermediate in the synthesis of more complex moleculesIts unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development .
Mechanism of Action
The mechanism of action of [(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-[(4-pyridin-4-ylpiperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
[(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-[(4-pyridin-4-ylpiperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone can be compared to other compounds with similar structures, such as thiazole and imidazole derivatives. These compounds share some chemical properties and biological activities but differ in their specific interactions and applications. The unique combination of the morpholine, pyridine, and imidazo[2,1-b][1,3]thiazole rings in this compound sets it apart from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
